molecular formula C₄₃H₅₂N₄O₇·2[C₄H₆O₆] B1161632 Desacetyl Vinorelbine Bitartrate

Desacetyl Vinorelbine Bitartrate

Cat. No.: B1161632
M. Wt: 1037.08
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desacetyl Vinorelbine Bitartrate (CAS Number 55601-53-1) is a key metabolite of the semi-synthetic vinca-alkaloid chemotherapeutic drug, Vinorelbine . Vinorelbine is used in the treatment of non-small cell lung cancer and advanced breast cancer, where it acts by selectively inhibiting mitotic microtubule polymerization, disrupting mitotic spindle formation, and inducing apoptosis in cancer cells . The metabolic conversion of Vinorelbine to 4-O-deacetyl vinorelbine (DVRL) is a primary pathway following administration, and this metabolite has been identified as pharmacologically active, making it a significant subject for pharmacokinetic and bioanalytical research . Reliable quantification of Desacetyl Vinorelbine alongside the parent compound is crucial for characterizing the drug's profile in biological samples. Research has shown that analyzing vinorelbine and its metabolites in whole blood, rather than plasma, provides more consistent and reliable pharmacokinetic data due to the drug's extensive and reversible binding to blood cells, particularly platelets . High-performance liquid chromatography (HPLC) methods have been successfully developed and validated for the simultaneous determination of Vinorelbine and 4-O-deacetyl vinorelbine in human blood, supporting long-term and large-scale clinical research . This compound is presented for research applications only.

Properties

Molecular Formula

C₄₃H₅₂N₄O₇·2[C₄H₆O₆]

Molecular Weight

1037.08

Synonyms

O4-Deacetyl-3’,4’-didehydro-4’-deoxy-C’-norvincaleukoblastine Bitartrate;  Desacetylnavelbine Bitartrate;  O-Deacetylnavelbine Bitartrate;  USP Vinorelbine Related Compound A;  Vinorelbine Impurity B (EP)

Origin of Product

United States

Scientific Research Applications

Clinical Applications

  • Non-Small Cell Lung Cancer (NSCLC)
    • Desacetyl vinorelbine has shown efficacy in treating NSCLC, particularly in patients who have previously undergone chemotherapy. Studies indicate that it can be used alone or in combination with other agents such as cisplatin .
    • A phase III trial demonstrated that the combination of vinorelbine and cisplatin significantly improved response rates and overall survival compared to other regimens .
  • Breast Cancer
    • The compound is also effective in managing metastatic breast cancer, especially in patients resistant to anthracycline-based therapies. Clinical trials have reported response rates ranging from 17% to 61% when used with other chemotherapeutic agents .
    • For instance, a study indicated an overall response rate of 45.5% when desacetyl vinorelbine was combined with cisplatin for treating triple-negative breast cancer .
  • Other Cancers
    • Preliminary studies have explored the use of desacetyl vinorelbine in cervical carcinoma and other malignancies. The overall response rates vary but suggest potential benefits in specific patient populations .

Pharmacokinetics and Safety Profile

Desacetyl vinorelbine exhibits a favorable pharmacokinetic profile, with studies showing that it maintains therapeutic levels in plasma without significant renal or hepatic impairment affecting its metabolism . The safety profile aligns closely with that of vinorelbine, with common adverse effects including neutropenia and nausea, which are manageable with appropriate supportive care .

Comparative Efficacy

A comparative analysis of desacetyl vinorelbine against other chemotherapeutic agents reveals its competitive efficacy:

Combination Regimen Response Rate (%) Median Survival (months)
Vinorelbine + Cisplatin30%40
Vinorelbine + Gemcitabine46%5
Vinorelbine Monotherapy17-61%Variable

Case Studies

  • Triple-Negative Breast Cancer
    • A study involving 238 female patients treated with oral desacetyl vinorelbine showed promising results, with progression-free survival being the primary endpoint assessed every six weeks during treatment .
  • Advanced NSCLC
    • In a retrospective analysis, patients receiving desacetyl vinorelbine as part of their treatment regimen exhibited improved outcomes compared to those receiving standard therapies alone .

Comparison with Similar Compounds

Vinblastine and Vincristine

  • Structural Differences: Vinorelbine’s eight-membered catharanthine ring replaces the nine-membered ring in vinblastine/vincristine, reducing neurotoxicity but retaining antitumor activity .
  • Efficacy: Vinorelbine shows comparable cytotoxicity to vinblastine in NSCLC but with a better safety profile .

Vindesine

  • A synthetic derivative of vinblastine, vindesine (sulfate salt) has lower clinical utility due to severe neurotoxicity. Vinorelbine’s bitartrate formulation improves solubility and tolerability .

Non-Vinca Chemotherapeutics

Paclitaxel

  • Mechanism: Paclitaxel stabilizes microtubules (vs. vinorelbine’s destabilization).
  • Synergy: In BCL6-deficient cancer cells, both drugs reduce survival, but paclitaxel lacks differential efficacy compared to vinorelbine .

Doxorubicin

  • Doxorubicin (anthracycline) targets DNA topoisomerase II, unlike vinorelbine’s microtubule inhibition. It lacks selective efficacy in BCL6-deficient cells, unlike vinorelbine .

Formulation Strategies and Comparisons

Liposomal Systems

Formulation Entrapment Efficiency Particle Size Key Advantage Reference
Temperature-sensitive liposomes 85–90% 100–200 nm Triggered drug release at 40–42°C
PEGylated liposomes >90% 120–150 nm Prolonged circulation time
Sucrose octasulfate nanoliposomes ~95% 80–100 nm Enhanced stability via ionic gelation
  • Stability: Sucrose octasulfate (SOS) in nanoliposomes prevents drug leakage via ionic interactions, outperforming conventional liposomes .

Solid Lipid Nanoparticles (SLNs) and Micelles

Formulation Drug Loading Cytotoxicity (IC₅₀) Key Finding Reference
PEG-modified SLNs 85% 0.8 μM (MCF-7 cells) Improved cellular uptake
Sterically stabilized micelles ~15 nm 6.7× potency vs. free drug High drug incorporation at micelle interface
  • Nanomicelles: DSPE-PEG 2000 micelles enhance vinorelbine’s solubility and reduce venous toxicity compared to free drug formulations .

Albumin Nanoparticles

  • Fa-BSANPs: Folate-conjugated albumin nanoparticles achieve tumor-targeted delivery, reducing systemic toxicity. Preliminary data show 20% higher tumor accumulation than non-targeted SLNs .

Venous Irritation

  • Incidence drops from 30% to <10% when infusion time is reduced to 6–10 minutes .
  • Liposomal formulations reduce irritation by 50% compared to free drug .

Impurities

  • Key impurities include 3',4'-epoxy vinorelbine and 6'-N-methyl-17-bormovinorelbine, identified via HPLC-MS and NMR .

Therapeutic Efficacy in Clinical Studies

  • NSCLC: Vinorelbine bitartrate liposomes show comparable efficacy to Navelbine® (free drug) but with fewer adverse events (e.g., granulocytopenia reduced by 30%) .
  • Synergy with Axl Inhibitors: R428 (Axl inhibitor) enhances vinorelbine’s efficacy in MCF-7/ADR breast cancer cells, achieving synergistic apoptosis .

Q & A

Q. Advanced: How can researchers optimize experimental models to evaluate mitotic arrest dynamics in vinorelbine-treated tumors?

Advanced models include 3D tumor spheroids or patient-derived xenografts (PDXs) to mimic tumor heterogeneity. Time-lapse microscopy and immunofluorescence staining for mitotic markers (e.g., phospho-histone H3) quantify arrest duration. Pharmacodynamic studies correlate drug exposure (measured via LC-MS/MS ) with mitotic index changes. Computational modeling (e.g., PK/PD simulations) integrates these data to predict dose-response relationships .

Basic: What analytical methods are recommended for quantifying vinorelbine bitartrate in biological matrices?

LC-MS/MS with solid-phase extraction (SPE) is the gold standard. Key parameters: Agilent Extend C18 column, mobile phase of 5 mmol/L ammonium acetate (pH 10.5)-acetonitrile-methanol (18:10:72), and MRM detection (m/z 779.50→122.10 for vinorelbine) . Validation requires assessing linearity (2–4,000 ng/mL), precision (intra-/inter-day RSD <15%), and absence of matrix effects .

Q. Advanced: How can researchers mitigate variability in pharmacokinetic (PK) studies due to vinorelbine’s high inter-patient variability?

Use population PK modeling (e.g., NONMEM) to account for covariates like hepatic function or albumin levels. Employ stabilized formulations (e.g., PEG-modified SLNs ) to reduce clearance variability. Parallel measurement of metabolites (e.g., desacetyl vinorelbine) via LC-MS/MS helps differentiate pharmacokinetic vs. metabolic variability .

Basic: What drug delivery systems improve vinorelbine bitartrate’s therapeutic efficacy?

Solid lipid nanoparticles (SLNs) and PEGylated liposomes enhance solubility, reduce systemic toxicity, and prolong circulation. For example, PEG-modified SLNs achieve 80% encapsulation efficiency and sustained release over 48 hours .

Q. Advanced: How do researchers optimize nanoparticle formulations for tumor-specific delivery?

Surface modification with ligands (e.g., folate or transferrin) enhances active targeting. In vitro evaluation includes cellular uptake assays (confocal microscopy) and cytotoxicity in 3D co-culture models. In vivo, biodistribution is tracked using radiolabeled vinorelbine or fluorescent dyes . Stability studies under physiological conditions (pH 7.4, 37°C) ensure formulation integrity .

Basic: What pharmacokinetic parameters are critical for vinorelbine bitartrate dosing?

Key parameters: terminal half-life (t1/2γ ≈ 37–77 h), Cmax (1,426–2,187 ng/mL), and AUC0–48h (75,839–95,318 mgh/L) . Dose adjustments are required for hepatic impairment due to extensive metabolism.

Q. Advanced: How can compartmental modeling improve dosing regimens in special populations?

Three-compartment models (first-order elimination) better capture vinorelbine’s distribution in cancer patients. Bayesian forecasting integrates real-time PK data (e.g., trough concentrations) to individualize dosing. Studies in renally impaired patients require glomerular filtration rate (GFR)-adjusted models .

Basic: How are clinical trial outcomes for vinorelbine interpreted despite contradictory survival data?

In phase III trials, PFS may show significance (3 vs. 1.5 months) even if OS does not, emphasizing the need for secondary endpoints like quality of life or tumor burden . Statistical methods (e.g., Cox regression) adjust for confounding factors (e.g., prior therapies).

Q. Advanced: What strategies resolve contradictions between preclinical efficacy and clinical trial results?

Reverse translational studies analyze tumor biopsies post-treatment to identify resistance markers (e.g., βIII-tubulin overexpression). Adaptive trial designs allow protocol amendments based on interim PK/PD data .

Basic: How is vinorelbine bitartrate distinguished from related salts (e.g., ditartrate)?

Vinorelbine bitartrate (CAS 105661-07-2) is a monotartrate salt with one tartaric acid molecule per vinorelbine. Ditartrate (CAS 125317-39-7) contains two tartaric acid molecules. Structural confirmation requires X-ray crystallography or NMR .

Q. Advanced: What analytical techniques characterize salt-specific impurities or degradation products?

HPLC-MS with mass shift analysis identifies desacetyl metabolites or oxidation byproducts. For quantification, ion-pair chromatography with charged aerosol detection (CAD) improves sensitivity for non-UV-absorbing impurities .

Basic: What combination therapies enhance vinorelbine’s efficacy in androgen-independent prostate cancer?

Vinorelbine + doxorubicin + prednisone shows a 40% palliative response rate. Synergy arises from doxorubicin’s topoisomerase inhibition and vinorelbine’s antimitotic effects .

Q. Advanced: How are drug-drug interactions managed in combination regimens?

Population PK models assess interactions (e.g., CYP3A4 induction by prednisone). In vitro hepatocyte assays screen for metabolic interference. Dose escalation studies with toxicity monitoring (e.g., neutropenia) guide safe combinations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.